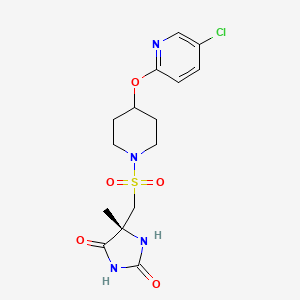

(R)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione

Description

Properties

Molecular Formula |

C15H19ClN4O5S |

|---|---|

Molecular Weight |

402.9 g/mol |

IUPAC Name |

(5R)-5-[[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]sulfonylmethyl]-5-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C15H19ClN4O5S/c1-15(13(21)18-14(22)19-15)9-26(23,24)20-6-4-11(5-7-20)25-12-3-2-10(16)8-17-12/h2-3,8,11H,4-7,9H2,1H3,(H2,18,19,21,22)/t15-/m0/s1 |

InChI Key |

SFJFBTPHDHUUPU-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@@]1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of the 5-Chloropyridin-2-yloxy Intermediate

The synthesis begins with the chloropyridine derivative, typically prepared via nucleophilic aromatic substitution or chlorination of pyridine precursors, followed by O-alkylation with suitable alcohols or phenols. The key reaction involves:

Pyridine-2-ol derivative + Chlorinating agent → 5-Chloropyridin-2-yl chloride

Subsequent reaction with appropriate alcohol or phenol derivative → 5-Chloropyridin-2-yloxy compound

This step is critical for introducing the chloropyridine moiety, which confers specificity and binding affinity.

Synthesis of the Piperidine-Sulfonyl Intermediate

The piperidine ring bearing the sulfonyl group is prepared via sulfonylation of piperidine derivatives:

Piperidine-1-amine + Sulfonyl chloride → Piperidine-1-sulfonamide

Alternatively, the sulfonyl group can be introduced through sulfonylation of a secondary amine, followed by functional group transformations to introduce the methyl substituents.

Coupling of Pyridine and Piperidine Derivatives

The pyridine derivative and the piperidine-sulfonyl intermediate are coupled through nucleophilic substitution or amide bond formation, often facilitated by activating agents such as carbodiimides or phosphonium salts:

Pyridine-2-yloxy derivative + Piperidine-sulfonyl intermediate → Coupled intermediate

This step forms the key linkage between the heterocyclic and heteroatom-containing moieties.

Cyclization to Form the Imidazolidine-2,4-dione Core

The intermediate undergoes cyclization under controlled conditions, often involving carbonyldiimidazole (CDI) or other cyclization reagents, to form the imidazolidine-2,4-dione ring system:

Linear precursor + Cyclization reagent → Imidazolidine-2,4-dione core

This step establishes the core scaffold essential for biological activity.

Enantioselective Resolution and Purification

The racemic mixture of the compound is obtained via the above synthetic route. To isolate the (R)-enantiomer, chiral high-performance liquid chromatography (HPLC) is employed:

Racemic mixture + Chiral HPLC → Enantiomerically pure (R)-compound

Alternatively, stereoselective synthesis using chiral auxiliaries or catalysts can be employed to favor the formation of the (R)-enantiomer directly.

Crystallization and Polymorph Control

The final compound can exist in multiple crystalline forms, which influence its physical stability and bioavailability. Patent literature describes several crystalline modifications, including Form G, which is thermodynamically the most stable. Preparation of crystalline forms involves:

- Recrystallization from aqueous ethanol or methylated spirits.

- Controlled cooling rates to favor specific polymorphs.

- Characterization using X-ray powder diffraction (XRPD) to confirm crystalline form.

Example of Crystallization Process for Form G

- Dissolve the racemate or enantiomer in a 2:1 mixture of industrial methylated spirits and water.

- Reflux the solution to ensure complete dissolution.

- Filter the hot solution to remove impurities.

- Cool gradually at approximately 0.5 °C/min to about 20 °C.

- Collect the crystalline product by filtration and dry under vacuum.

This process yields highly pure, stable crystalline forms suitable for pharmaceutical development.

Data Tables and Research Discoveries

Research indicates that polymorphic forms significantly influence the compound's stability and dissolution rate, which are critical for therapeutic efficacy.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the imidazolidinedione core.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may have potential as a biochemical probe for studying specific biological pathways or as a ligand for binding to certain proteins.

Medicine: Research may explore its potential as a therapeutic agent for treating specific diseases or conditions, given its unique structure and reactivity.

Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of ®-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to ®-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione include other imidazolidinedione derivatives and compounds with similar functional groups. These compounds may share some chemical properties and reactivity but differ in their specific structures and applications. The uniqueness of ®-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Biological Activity

(R)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione, commonly referred to as compound (I), has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as a potent metalloproteinase inhibitor, which positions it as a candidate for therapeutic applications in various diseases, including cancer and inflammatory disorders.

Chemical Structure

The chemical structure of compound (I) is characterized by the presence of a piperidine moiety, a sulfonyl group, and an imidazolidine core. The inclusion of a chloropyridine substituent enhances its pharmacological profile.

1. Metalloproteinase Inhibition

Compound (I) has been identified as a potent inhibitor of metalloproteinases, enzymes that play crucial roles in extracellular matrix remodeling and are implicated in cancer metastasis and tissue repair processes. Inhibition of these enzymes can potentially hinder tumor progression and invasion .

2. Antibacterial Activity

Research indicates that compounds with similar structural features exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, derivatives containing the piperidine nucleus have shown effectiveness against Salmonella typhi and Bacillus subtilis, suggesting that compound (I) may possess similar antibacterial properties .

3. Enzyme Inhibition

The compound has demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and urease. These activities are relevant for treating conditions like Alzheimer's disease and managing urea-related disorders. The IC50 values for these activities indicate strong binding affinity, making it a promising candidate for further development .

Case Study 1: In Vitro Evaluation of Antimicrobial Activity

A series of synthesized compounds analogous to (I) were evaluated for their antibacterial properties using standard disk diffusion methods. The results indicated that several derivatives exhibited zones of inhibition significantly larger than the control, particularly against Gram-positive bacteria.

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 22 | Staphylococcus aureus |

| Compound B | 18 | Escherichia coli |

| Compound C | 25 | Bacillus subtilis |

Case Study 2: Inhibitory Effects on Acetylcholinesterase

The inhibitory potential of compound (I) was assessed through in vitro assays measuring AChE activity. The results showed that compound (I) had an IC50 value of 0.63 µM, indicating it is a highly effective inhibitor compared to standard drugs used in Alzheimer's therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.